molecular formula C8H7N3O2 B578725 Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate CAS No. 1234616-18-2

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate

Cat. No.: B578725
CAS No.: 1234616-18-2
M. Wt: 177.163
InChI Key: AEVKUBOBFVAQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate, with the CAS Number 1078168-26-9, is a high-purity chemical intermediate crucial for advanced drug discovery and development. This compound belongs to the imidazopyridine class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental to biological systems . This resemblance allows imidazopyridine derivatives to interact with a wide range of cellular pathways and biological targets. As a result, this specific methyl ester derivative serves as a versatile precursor in the synthesis of novel molecules with potential pharmacological activity. Research into analogous imidazo[4,5-c]pyridine structures has demonstrated their promise as antagonists for various biological receptors . These compounds are investigated for a range of therapeutic applications. For instance, the imidazo[4,5-c]pyridine core is found in compounds evaluated as GABAA receptor agonists, and has also been explored in the development of antiviral, anticancer, and anti-inflammatory agents . The methyl ester functional group on this molecule provides a reactive handle for further synthetic modifications, making it a valuable building block for constructing more complex structures for biological screening and structure-activity relationship (SAR) studies. It is commonly used in reactions such as hydrolysis to carboxylic acids, amidation, or reduction, enabling medicinal chemists to diversify the compound and optimize lead molecules. This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can handle this material confidently, knowing it should be stored at room temperature .

Properties

IUPAC Name

methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKUBOBFVAQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Pyridines with α-Ketoesters

A widely employed method involves the cyclocondensation of 4-amino-3-nitropyridine derivatives with methyl glyoxylate. This one-pot reaction proceeds via nucleophilic attack at the α-keto carbonyl, followed by nitro group reduction and intramolecular cyclization to form the imidazo[4,5-c]pyridine core.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) at 80–100°C

  • Catalyst: Palladium on carbon (Pd/C) for nitro reduction

  • Yield: 45–62% after purification by silica gel chromatography

Mechanistic Insights

  • Nucleophilic addition of the amino group to methyl glyoxylate forms a Schiff base intermediate.

  • Catalytic hydrogenation reduces the nitro group to an amine.

  • Intramolecular cyclization generates the bicyclic imidazo[4,5-c]pyridine system.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the formation of the imidazo ring. A representative protocol reacts 3,4-diaminopyridine with methyl chlorooxoacetate under microwave conditions.

Procedure

  • Mix equimolar 3,4-diaminopyridine and methyl chlorooxoacetate in acetonitrile.

  • Irradiate at 150°C for 15 minutes using a 300 W microwave reactor.

  • Cool and precipitate the product with ice water.

Advantages

  • Reaction time reduced from 12 hours (conventional heating) to 15 minutes.

  • Yield improvement to 78%.

Functionalization and Derivatization Strategies

N-Methylation of Preformed Imidazopyridines

Post-cyclization methylation introduces the 1H-imidazole methyl group. Tetrabutylammonium bromide (TBAB) facilitates phase-transfer catalysis in biphasic systems.

Typical Protocol

ParameterValue
Substrate1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Methylating AgentMethyl iodide (1.5 equiv)
SolventDichloromethane (DCM)/Water
CatalystTBAB (0.1 equiv)
TemperatureRoom temperature, 24 hours
Yield68–72%

Key Consideration
Excess methyl iodide leads to over-alkylation at the pyridine nitrogen, requiring careful stoichiometric control.

Esterification of Carboxylic Acid Precursors

An alternative route esterifies 1H-imidazo[4,5-c]pyridine-4-carboxylic acid using methanol under acidic conditions.

Optimized Conditions

  • Acid Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Solvent: Excess methanol (reflux, 6 hours)

  • Yield: 85% after rotary evaporation

Reaction Equation

C7H5N3O2+CH3OHH+C8H7N3O2+H2O\text{C}7\text{H}5\text{N}3\text{O}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C}8\text{H}7\text{N}3\text{O}2 + \text{H}2\text{O}

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodAverage YieldTime RequirementScalability
Cyclocondensation53%12–18 hoursPilot-scale
Microwave Cyclization78%15 minutesLab-scale
Esterification85%6 hoursIndustrial

Byproduct Formation

  • Cyclocondensation generates nitroso intermediates requiring careful quenching.

  • Methylation side products include N,N-dimethyl derivatives (up to 15% yield loss).

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂: Eluent = ethyl acetate/hexane (3:7)

  • Reverse Phase C18: Eluent = methanol/water (65:35) with 0.1% formic acid

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.87 (s, 1H, imidazole-H), 4.10 (s, 3H, OCH₃), 3.73 (s, 3H, NCH₃)

  • HRMS: m/z 177.0634 [M+H]⁺ (calc. 177.0638)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactor technology for the cyclocondensation step:

  • Residence Time: 8 minutes at 140°C

  • Throughput: 12 kg/day using 1 L reactor volume

Waste Stream Management

  • Pd/C catalyst recovery achieves 92% efficiency via filtration and reactivation.

  • Methanol from esterification steps is distilled and reused (99.5% purity).

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed transesterification shows promise for greener synthesis:

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: tert-Butanol, 50°C

  • Conversion: 94% in 48 hours

Photochemical Cyclization

UV irradiation (254 nm) initiates radical-mediated ring closure:

  • Light Source: Medium-pressure mercury lamp

  • Quantum Yield: 0.33 ± 0.05

  • Advantage: Avoids high-temperature conditions

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the imidazopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydroimidazopyridines, and various substituted derivatives with potential biological activities.

Scientific Research Applications

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate has significant applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or activate receptors that regulate immune responses .

Comparison with Similar Compounds

Structural Analogs in the Imidazo[4,5-c]Pyridine Family

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) CAS Number Physical State Key Features
Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate 4-COOCH₃ 177.16 1234616-18-2 Solid Ester functionality, moderate lipophilicity
1H-Imidazo[4,5-c]pyridine-4,6-diamine derivatives 4,6-NH₂ with aryl/alkyl substituents 300–400 (approx.) Varies Solids (colored) Diamine groups enhance hydrogen bonding, potential TLR7 activity
Ethyl 4-methyl-imidazo[4,5-c]pyridine-4-carboxylate 4-COOCH₂CH₃, 4-CH₃ 209.25 2091693-38-6 Solid Ethyl ester increases lipophilicity vs. methyl analog
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate 6-COOCH₃ ~177 (similar) 77862-95-4 Solid Substituent position alters electronic distribution
Key Observations :

Substituent Position :

  • The 4-carboxylate in the target compound contrasts with 6-carboxylate analogs (e.g., Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate). This positional isomerism affects dipole moments and interactions with biological targets .
  • In diamine derivatives (e.g., compound 19i ), 4,6-amine groups enable stronger hydrogen bonding, enhancing solubility in polar solvents compared to the ester-containing target compound.

Functional Group Impact: Ester vs. For example, diamine derivatives (e.g., 19i with trifluoromethylbenzyl groups) show higher molecular weights (~400 g/mol) and may exhibit antiviral or immunomodulatory activity . Ethyl vs. Methyl Esters: Ethyl 4-methyl-imidazo[4,5-c]pyridine-4-carboxylate has greater lipophilicity (logP ~1.5 vs. ~1.0 for methyl ester), which could enhance membrane permeability but reduce aqueous solubility.

Synthetic Accessibility :

  • The target compound is synthesized via esterification at the 4-position, while diamine derivatives require multi-step substitutions with aryl amines (e.g., 4-chloroaniline for compound 19j ).

Pharmacological and Chemical Reactivity

Key Findings :
  • Hydrolytic Sensitivity : The methyl ester in the target compound is more labile than ether or halogen substituents (e.g., 19j with 4-chlorobenzyl ), making it a candidate for prodrug strategies.
  • Biological Activity : While diamine derivatives exhibit TLR7 modulation due to amine-mediated receptor interactions , the ester group in the target compound may limit direct receptor binding unless metabolized to a carboxylic acid.

Biological Activity

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a carboxylate group at the 4-position and a methyl ester functionality. Its molecular formula is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of approximately 175.16 g/mol .

Target Interactions

The compound acts primarily as a positive allosteric modulator of the GABAA_A receptor, enhancing the receptor's response to GABA, which is crucial for inhibitory neurotransmission in the central nervous system . This interaction suggests potential therapeutic applications in treating neurological disorders.

Biochemical Pathways

This compound influences several biochemical pathways:

  • GABAergic Neurotransmission : Enhances inhibitory signaling in neuronal pathways.
  • Cell Cycle Regulation : Exhibits antiproliferative activity against cancer cell lines, indicating its role in modulating cell division and growth .
  • Inflammatory Response : Demonstrates anti-inflammatory properties by inhibiting transcription factors involved in oxidative stress .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including lung, breast, and cervical cancer cells. The compound's IC50_{50} values suggest potent activity in inhibiting tumor growth:

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)0.25
MDA-MB-468 (Breast Cancer)0.15
HeLa (Cervical Cancer)0.20

These results highlight its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various pathogens. Studies indicate that it can inhibit bacterial growth by interfering with essential cellular processes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The design of bioisosteres aims to improve selectivity and metabolic stability while reducing toxicity . Factors such as pH and temperature can influence its stability and efficacy.

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives were those with specific substitutions on the imidazole ring .
  • In Vivo Studies : Animal models have shown that administration of this compound can lead to significant tumor size reduction compared to control groups, further supporting its anticancer potential .
  • Mechanistic Insights : Advanced studies using phospholipidomic analysis revealed that the compound affects lipid metabolism pathways critical for cell signaling and proliferation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate with high purity?

  • Methodology : The synthesis typically involves cyclocondensation reactions, alkylation, or nucleophilic substitution. For example, imidazo[4,5-c]pyridine derivatives are synthesized using protected intermediates (e.g., PMB groups) followed by deprotection . Key steps include:

  • Reagent selection : Use of benzylamine, substituted anilines, or furfurylamine to introduce diverse substituents .
  • Purification : Column chromatography or recrystallization to isolate solids (e.g., white or yellow solids confirmed via melting point analysis) .
  • Validation : NMR (¹H and ¹³C) and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
  • High-resolution MS : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • HPLC : Assesses purity (>95% by GC or HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like TLR7 or JAK kinases?

  • Approach :

  • Substituent variation : Introduce electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) at positions 4 and 6 to modulate activity .

  • Activity assays : Test derivatives in TLR7 agonist assays (e.g., cytokine induction) or JAK inhibition assays (IC₅₀ determination) .

  • Key finding : Arylalkyl substituents (e.g., 4-trifluoromethylbenzyl) enhance TLR7 activation , while bulky groups (e.g., piperidinylmethyl) improve JAK selectivity .

    Substituent (Position)Biological ActivityReference
    4-MethoxybenzylModerate TLR7 activation
    4-TrifluoromethylbenzylHigh TLR7 activation
    PiperidinylmethylJAK3 inhibition (IC₅₀ = 12 nM)

Q. How do conflicting bioactivity results arise between similar derivatives, and how can they be resolved?

  • Root causes :

  • Solubility differences : Hydrophobic substituents (e.g., -CF₃) may reduce aqueous solubility, skewing in vitro results .
  • Off-target effects : For example, JAK inhibitors may cross-react with kinases like TYK2, requiring selectivity profiling .
    • Resolution strategies :
  • Dose-response curves : Validate activity across multiple concentrations.
  • Computational docking : Identify binding poses in TLR7 or JAK active sites to rationalize discrepancies .

Q. What computational tools predict the compound’s metabolic stability or toxicity?

  • Tools :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hepatotoxicity.
  • Molecular dynamics (MD) simulations : Assess binding stability in target proteins (e.g., JAK3) over 100-ns trajectories .
    • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step of imidazo[4,5-c]pyridine synthesis?

  • Optimization :

  • Catalyst screening : Use Pd/C or CuI for Suzuki-Miyaura couplings .
  • Temperature control : Reactions at 80–100°C improve cross-coupling efficiency .
  • Protection/deprotection : PMB groups prevent side reactions during heterocycle formation .

Q. How to address NMR signal overlap in crowded aromatic regions?

  • Solutions :

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in ¹H spectra .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs for unambiguous assignment .

Data Reproducibility and Validation

Q. Why might biological activity vary between research groups using the same derivative?

  • Factors :

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. THP-1) or serum concentrations .
  • Compound handling : Hygroscopic derivatives may degrade if stored improperly (recommend -20°C under argon) .
    • Mitigation : Share detailed protocols (e.g., EC₅₀ calculation methods) and validate with reference standards .

Target Identification and Validation

Q. What evidence supports this compound as a JAK/STAT pathway inhibitor?

  • Evidence :

  • Kinase profiling : Derivatives show <10 nM IC₅₀ against JAK3 in enzymatic assays .
  • Cellular assays : Suppression of STAT5 phosphorylation in Jurkat cells at 100 nM .
    • Next steps : In vivo efficacy testing in murine inflammation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.